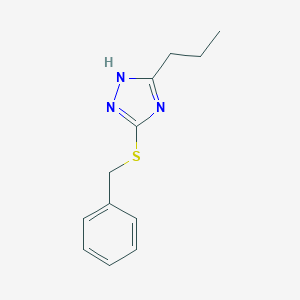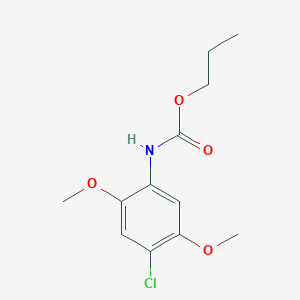
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate, also known as PCDC, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. PCDC is a carbamate derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of cellular signaling pathways. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to a decrease in oxidative stress. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to modulate the activity of various cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for inflammatory diseases. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have anti-cancer properties, which make it a potential therapeutic agent for various types of cancer. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have low toxicity, which makes it a safe tool for use in laboratory experiments. However, there are also limitations to the use of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate in laboratory experiments. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate can be difficult to synthesize and purify, which can limit its availability for use in research.
Zukünftige Richtungen
There are several future directions for research involving Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate. One area of research is focused on the development of new synthesis methods for Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate that are more efficient and cost-effective. Additionally, research is needed to further investigate the mechanism of action of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate and its potential therapeutic applications. Finally, research is needed to develop new derivatives of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate that have enhanced properties, such as increased solubility or potency. Overall, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate is a promising research tool that has the potential to advance our understanding of various diseases and cellular processes.
Synthesemethoden
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate can be synthesized through a multi-step reaction process. The synthesis of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate involves the reaction of 4-chloro-2,5-dimethoxyphenol with propyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization. The synthesis of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been used in a variety of research applications, including as a tool for studying the role of oxidative stress in disease states. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have antioxidant properties, which make it a useful tool for investigating the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been used as a tool for studying the role of reactive oxygen species in cellular signaling pathways.
Eigenschaften
Produktname |
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate |
|---|---|
Molekularformel |
C12H16ClNO4 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-5-18-12(15)14-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
GNUODDXYZFOHEU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Kanonische SMILES |
CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



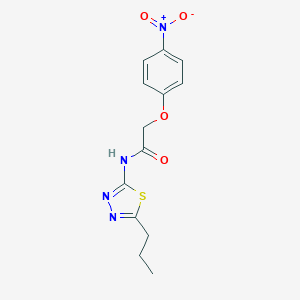
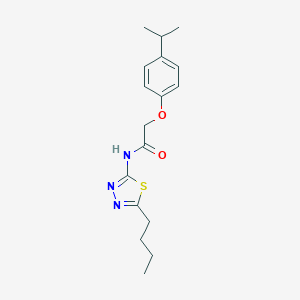
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
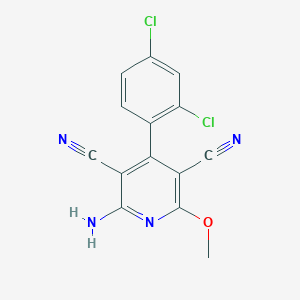
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
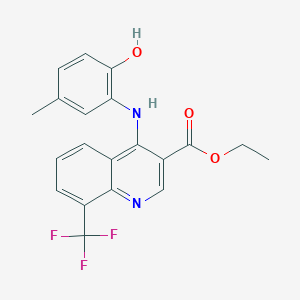
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
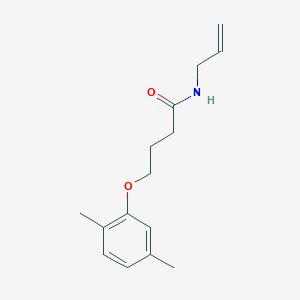
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
